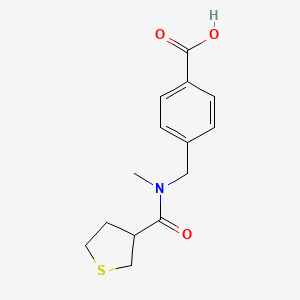

4-((N-methyltetrahydrothiophene-3-carboxamido)methyl)benzoic acid

Description

4-((N-Methyltetrahydrothiophene-3-carboxamido)methyl)benzoic acid is a synthetic organic compound featuring a benzoic acid core modified by a methylene-linked N-methyltetrahydrothiophene-3-carboxamide substituent. This structure combines the aromatic carboxylic acid functionality with a saturated thiophene ring, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

IUPAC Name |

4-[[methyl(thiolane-3-carbonyl)amino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-15(13(16)12-6-7-19-9-12)8-10-2-4-11(5-3-10)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICUSIREHHGPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((N-methyltetrahydrothiophene-3-carboxamido)methyl)benzoic acid typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable thiol and an alkene under acidic conditions.

Amidation Reaction: The tetrahydrothiophene ring is then reacted with methylamine to form the N-methylated amide.

Coupling with Benzoic Acid: The N-methyltetrahydrothiophene-3-carboxamide is then coupled with benzoic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

4-((N-methyltetrahydrothiophene-3-carboxamido)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Nitrobenzoic acid derivatives, halogenated benzoic acids

Scientific Research Applications

4-((N-methyltetrahydrothiophene-3-carboxamido)methyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((N-methyltetrahydrothiophene-3-carboxamido)methyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives with Amide-Linked Substituents ()

Compounds isolated from Delphinium brunonianum (囊距翠雀花) share structural motifs with the target molecule. For example:

- Compound 1: Benzoic acid,4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-,methyl ester.

- Compound 2: Methyl-N-(3-carboxy-3-methylpropanoyl)anthranilate.

The tetrahydrothiophene ring in the target compound distinguishes it from naturally occurring analogs in Delphinium, which predominantly feature aromatic or aliphatic substituents . This difference may confer unique pharmacokinetic properties, such as altered membrane permeability or resistance to oxidative degradation.

Tetrahydrothiophene-Based Analog ()

The compound 2-{(E)-[4-(Benzyloxy)benzylidene]amino}-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (RN: 306313-37-1) shares a tetrahydrothiophene backbone but differs in substituents:

The target compound’s free carboxylic acid group contrasts with the cyclohexylamide and Schiff base in the analog, suggesting divergent applications. For instance, the carboxylic acid could facilitate coordination chemistry or ionic interactions in drug design, whereas the Schiff base might serve as a prodrug or sensor moiety .

Piperazinyl-Methyl Benzoic Acid Derivative ()

The safety data sheet for 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride highlights hazards (e.g., skin/eye irritation, respiratory toxicity) but also provides comparative insights:

Biological Activity

4-((N-methyltetrahydrothiophene-3-carboxamido)methyl)benzoic acid, also known by its CAS number 1488850-77-6, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a benzoic acid moiety linked to a tetrahydrothiophene derivative, which is significant for its biological interactions.

1. Anticancer Properties

Recent studies have suggested that compounds similar to this compound exhibit anticancer activities. For instance, research on related thiazole and thiophene derivatives has shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain derivatives displayed cytotoxic effects against various human cancer cell lines, including breast (MCF-7) and liver (Bel-7402) cancer cells, with IC50 values indicating significant potency .

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| Derivative A | MCF-7 | 15 µM |

| Derivative B | Bel-7402 | 20 µM |

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been evaluated for their antibacterial and antifungal activities. A study indicated that thiazole derivatives exhibited considerable antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis .

3. Anti-inflammatory Effects

Compounds containing thiophene rings have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could be beneficial in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.

- Cell Cycle Arrest : Some studies indicate that related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Certain derivatives have been shown to modulate ROS levels, contributing to their anticancer effects.

Case Studies

- Study on Anticancer Activity : A recent investigation into the anticancer properties of thiophene derivatives found that a specific derivative exhibited a significant reduction in tumor size in vivo models, highlighting the potential therapeutic application of these compounds .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial effects of various thiophene derivatives against clinical isolates and found that certain compounds exhibited superior activity compared to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.